molecular formula C18H12O6S4 B5176456 (2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

Cat. No.: B5176456
M. Wt: 452.6 g/mol
InChI Key: SZVRFRVCHARMOY-ISLYRVAYSA-N
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Description

(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Methylsulfonyl Groups: Sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Formation of the Ylidene Group: This step may involve aldol condensation or similar reactions to introduce the ylidene moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiophene derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology and Medicine

    Pharmaceuticals: Benzothiophene derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Dyes and Pigments: Some benzothiophene compounds are used in the production of dyes.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action for (2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, known for its biological activity.

    Thiophene: A simpler sulfur-containing heterocycle with diverse applications.

    Benzofuran: An oxygen analog of benzothiophene with similar properties.

Uniqueness

The presence of multiple methylsulfonyl groups and the ylidene moiety in (2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6S4/c1-27(21,22)9-3-5-11-13(7-9)25-17(15(11)19)18-16(20)12-6-4-10(28(2,23)24)8-14(12)26-18/h3-8H,1-2H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVRFRVCHARMOY-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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